Benzenamine, N-butyl-N-ethyl-3-methyl-4-nitro-
Description
Benzenamine, N-butyl-N-ethyl-3-methyl-4-nitro- (CAS 821776-51-6) is a nitro-substituted aromatic amine with the molecular formula C₁₃H₂₀N₂O₂ and a molecular weight of 236.31 g/mol . Its structure comprises a benzene ring with:
- A nitro group (-NO₂) at the para (4-) position,
- A methyl group (-CH₃) at the meta (3-) position,
- N-butyl (-C₄H₉) and N-ethyl (-C₂H₅) substituents on the amine nitrogen.
This compound is characterized by its InChIKey: KTIKGXQZDPUVKH-UHFFFAOYSA-N and SMILES: CCCCN(CC)C1=CC(=C(C=C1)N+[O-])C . The alkyl chains (butyl and ethyl) enhance lipophilicity, while the nitro group confers electron-withdrawing properties, influencing reactivity and stability.
Properties
CAS No. |
821776-51-6 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-butyl-N-ethyl-3-methyl-4-nitroaniline |
InChI |
InChI=1S/C13H20N2O2/c1-4-6-9-14(5-2)12-7-8-13(15(16)17)11(3)10-12/h7-8,10H,4-6,9H2,1-3H3 |
InChI Key |
KTIKGXQZDPUVKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C1=CC(=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. It serves as a building block for more complex organic molecules. Biology: It is employed in the study of enzyme inhibition and as a probe in biochemical assays to understand cellular processes. Medicine: Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenamine, N-butyl-N-ethyl-3-methyl-4-nitro- exerts its effects involves interactions with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The amine group can form hydrogen bonds and interact with enzymes, influencing their activity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their function.
Signal Transduction: It can modulate signaling pathways by interacting with receptors and other cellular components.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|---|
| Target Compound | 821776-51-6 | 4-NO₂, 3-CH₃, N-butyl, N-ethyl | C₁₃H₂₀N₂O₂ | 236.31 | Para-nitro, branched alkyl chains |
| N-Methyl-4-nitroaniline | - | 4-NO₂, N-CH₃ | C₇H₈N₂O₂ | 152.15 | Simpler structure; lacks alkyl chains |
| Benzenamine, N-ethyl-2-methyl-5-nitro | - | 5-NO₂, 2-CH₃, N-ethyl | C₉H₁₂N₂O₂ | 180.09 | Meta-nitro; shorter alkyl chain |
| Benzenamine, 4-methyl-2-nitro- | 89-62-3 | 2-NO₂, 4-CH₃ | C₇H₈N₂O₂ | 152.15 | Ortho-nitro; steric hindrance |
| (E)-4-methoxy-N-(4-nitrobenzylidene)aniline | 5455-87-8 | 4-NO₂, methoxy, benzylidene | C₁₄H₁₂N₂O₃ | 256.26 | Schiff base; conjugated system |
Key Observations :
- Nitro Position : Para-nitro (target compound) maximizes resonance stabilization compared to ortho () or meta () positions, which may destabilize the molecule due to steric or electronic effects .
- Alkyl Chains : The target compound’s N-butyl and N-ethyl groups increase hydrophobicity compared to simpler analogues like N-methyl-4-nitroaniline ().
Physical and Chemical Properties
Molecular Weight and Solubility
- The target compound’s higher molecular weight (236.31 g/mol ) compared to simpler analogues (e.g., 152.15 g/mol for N-methyl-4-nitroaniline) suggests lower volatility and higher lipophilicity .
- Solubility : Long alkyl chains likely reduce water solubility, favoring organic solvents. In contrast, 4-methoxy-N-(4-nitrobenzylidene)aniline () may exhibit moderate solubility due to its conjugated Schiff base structure.
Thermodynamic Data
- Limited data exist for the target compound, but analogues like Benzenamine, 4-methyl-2-nitro- (CAS 89-62-3) have reported boiling points of ~387 K under reduced pressure (1.3 kPa) .
- Heat of Vaporization : For N-methyl-N-phenylbenzenamine (CAS 552-82-9), ΔvapH is 65.20 kJ/mol , highlighting the energy required to overcome intermolecular forces in alkylated amines .
Reactivity
- Nitro Group Reduction : The para-nitro group can be reduced to an amine (-NH₂), a common pathway in dye and pharmaceutical intermediates.
- Steric Effects : The 3-methyl group in the target compound may hinder electrophilic attacks at the meta position, unlike unsubstituted analogues.
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